molecular formula C23H26O3 B190006 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid CAS No. 153559-46-7

4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

Cat. No. B190006
M. Wt: 350.4 g/mol
InChI Key: QADGBOQVBUXZKO-UHFFFAOYSA-N
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Description

This compound, also known as LGD1069 , is a potent retinoid X receptor (RXR)-selective compound . It has been used in clinical trials for cancer indications .


Synthesis Analysis

The synthesis of this compound and its analogues has been described in several studies . These studies have explored the synthesis of halogenated analogues of the compound, known commonly as bexarotene, and their evaluation for retinoid X receptor (RXR)-specific agonist performance .


Molecular Structure Analysis

The molecular formula of this compound is C23H26O3 . Its InChI is InChI=1S/C23H26O3/c1-14-12-18-19 (23 (4,5)11-10-22 (18,2)3)13-17 (14)20 (24)15-6-8-16 (9-7-15)21 (25)26/h6-9,12-13H,10-11H2,1-5H3, (H,25,26) . The compound has a molecular weight of 350.4 g/mol .


Chemical Reactions Analysis

The addition of functional groups such as methyl, chloro, bromo, or ethyl to the 3 position of the tetrahydronaphthalene moiety of this compound results in compounds which elicit potent and selective activation of the RXR class .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 491.4°C at 760 mmHg .

Scientific Research Applications

  • It has a molecular weight of 350.46 .
  • Its IUPAC name is 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl]benzoic acid .
  • It is typically stored at room temperature in an inert atmosphere .
  • It has a molecular weight of 350.46 .
  • Its IUPAC name is 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl]benzoic acid .
  • It is typically stored at room temperature in an inert atmosphere .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The compound has been used in clinical trials for cancer indications . Future research may focus on the synthesis of novel analogues of this compound and their evaluation for retinoid X receptor (RXR)-specific agonist performance .

properties

IUPAC Name

4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADGBOQVBUXZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430986
Record name 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

CAS RN

153559-46-7
Record name 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalene-2carbonyl)-benzoic acid methyl ester (820 mg, 2.25 mmol) in 10 mL of THF and 10 mL of MeOH was added NaOH (22 mL of 1N solution, 22 mmol). The mixture was stirred at room temperature overnight. The mixture was acidified with HCl (23 mL of 1N solution, 23 mmol). The product was extracted with CH2Cl2 twice and EtOAc twice. The combined organic fraction was dried over Na2SO4, filtered and was used in the next step without purification.
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
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4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
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4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

Citations

For This Compound
4
Citations
C Liang, G Qiao, Y Liu, L Tian, N Hui, J Li, Y Ma… - European Journal of …, 2021 - Elsevier
All-trans-retinoic acid (ATRA) is effective for preventing cancer and treating skin diseases and acute promyelocytic leukaemia (APL). These pharmacological effects of ATRA are mainly …
Number of citations: 35 www.sciencedirect.com
H Fu, L Chu, H Jiao, L Lin, Y Liu, G Chen, L Zou… - … of Chromatography B, 2022 - Elsevier
Emerging evidence has suggested that bexarotene, a nearly 20-year-old skin cancer drug, may be a potential drug candidate to treat Alzheimer's disease (AD) and other …
Number of citations: 1 www.sciencedirect.com
CE Wagner, PW Jurutka, PA Marshall… - Current topics in …, 2017 - ingentaconnect.com
Since the isolation and identification of the retinoid X receptor (RXR) as a member of the nuclear receptor (NR) superfamily in 1990, its analysis has ushered in a new understanding of …
Number of citations: 30 www.ingentaconnect.com
Y Imada - 2020 - tuat.repo.nii.ac.jp
Electro-organic chemistry has received a great attention as a powerful and eco-friendly synthetic methodology.[1] As the conceptual figure shows (Figure 1), electrochemical reactions …
Number of citations: 4 tuat.repo.nii.ac.jp

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